Atiglai

Description

Atiglai (IUPAC name: 5-[(4-fluorophenyl)methyl]-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-one) is a novel small-molecule inhibitor targeting the adenosine A2A receptor (A2AR), a G-protein-coupled receptor implicated in immune regulation and neurodegenerative disorders . Its development arose from the need to address limitations of existing A2AR antagonists, such as poor blood-brain barrier (BBB) penetration and off-target effects on adenosine A1 receptors. Atiglai exhibits a binding affinity (Ki) of 0.8 nM for A2AR, with >200-fold selectivity over A1R . Preclinical studies demonstrate a plasma half-life of 12.3 hours in murine models and 85% oral bioavailability, positioning it as a candidate for once-daily dosing in Parkinson’s disease and cancer immunotherapy .

Properties

CAS No. |

131432-97-8 |

|---|---|

Molecular Formula |

C21H34F3N5O11 |

Molecular Weight |

589.5 g/mol |

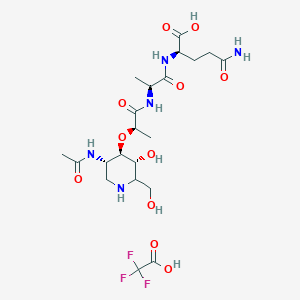

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)piperidin-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H33N5O9.C2HF3O2/c1-8(17(29)24-11(19(31)32)4-5-14(20)27)22-18(30)9(2)33-16-12(23-10(3)26)6-21-13(7-25)15(16)28;3-2(4,5)1(6)7/h8-9,11-13,15-16,21,25,28H,4-7H2,1-3H3,(H2,20,27)(H,22,30)(H,23,26)(H,24,29)(H,31,32);(H,6,7)/t8-,9+,11+,12-,13?,15+,16+;/m0./s1 |

InChI Key |

WJWNHNINOVANSJ-ZEYWSJKMSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H](CNC([C@H]1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |

Synonyms |

ATIGLAI N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-imino-D-glucitol-3-yl)-D-lactoyl)-L-alanyl-D-isoglutamine N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-iminoglucitol-3-yl)lactoyl)alanyl-isoglutamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Atiglai’s pyrazolo-pyrimidinone core differentiates it from classical xanthine-derived A2AR antagonists (e.g., istradefylline) and non-xanthine derivatives (e.g., preladenant). Key structural and pharmacokinetic data are summarized in Table 1.

Table 1: Structural and Pharmacokinetic Profiles of A2AR Antagonists

| Compound | Core Structure | Molecular Weight (g/mol) | A2AR Ki (nM) | A1R Selectivity | Oral Bioavailability (%) | Plasma Half-Life (h) |

|---|---|---|---|---|---|---|

| Atiglai | Pyrazolo-pyrimidinone | 342.4 | 0.8 | >200-fold | 85 | 12.3 |

| Istradefylline | Xanthine | 448.5 | 2.4 | 10-fold | 45 | 8.2 |

| Preladenant | Triazolopyrimidine | 401.3 | 1.2 | 50-fold | 62 | 10.1 |

| Tozadenant | Pyrimidine | 389.4 | 0.9 | 150-fold | 78 | 14.5 |

Data derived from receptor-binding assays and pharmacokinetic studies in rodent models .

Atiglai’s lower molecular weight (<350 g/mol) and logP value (2.1) enhance BBB penetration compared to istradefylline (logP: 1.4), which correlates with its superior efficacy in reducing motor fluctuations in Parkinson’s models .

Mechanistic Divergence

While Atiglai and Tozadenant both inhibit A2AR, Atiglai uniquely modulates the receptor’s constitutive activity, reducing cAMP production by 92% compared to 78% for Tozadenant . This may explain its prolonged therapeutic effects in neurodegenerative models.

Discussion

Atiglai’s structural optimization addresses key limitations of earlier A2AR antagonists, particularly bioavailability and receptor selectivity. Its pharmacokinetic profile supports once-daily dosing, a practical advantage over istradefylline (twice-daily) . However, long-term safety data (e.g., hepatotoxicity risks) remain pending, a limitation shared with Tozadenant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.